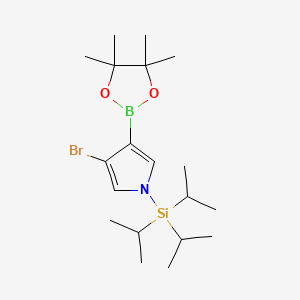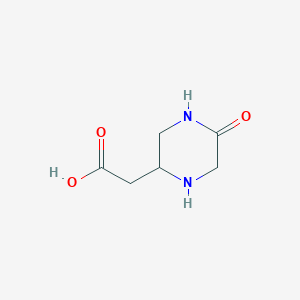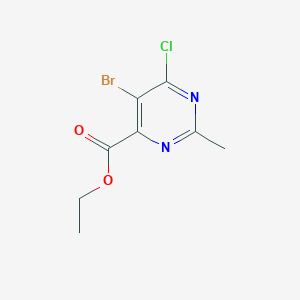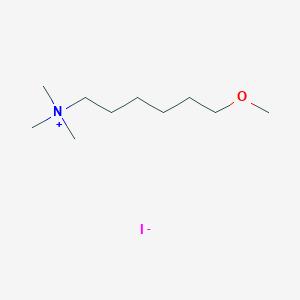
6-Methoxy-N,N,N-trimethylhexan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N,N,N-trimethylhexan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C10H24NOI. This compound is known for its role in various scientific and industrial applications, particularly in the field of analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N,N,N-trimethylhexan-1-aminium iodide typically involves the quaternization of 6-methoxyhexan-1-amine with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar solvent such as acetonitrile or ethanol. The reaction mixture is heated to reflux for several hours to ensure complete quaternization. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N,N,N-trimethylhexan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as bromide or chloride.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-methoxyhexan-1-amine and methyl iodide.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium bromide or sodium chloride.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the quaternary ammonium compound.
Major Products Formed
Substitution Reactions: Formation of 6-Methoxy-N,N,N-trimethylhexan-1-aminium bromide or chloride.
Hydrolysis: Formation of 6-methoxyhexan-1-amine and methyl iodide.
Scientific Research Applications
6-Methoxy-N,N,N-trimethylhexan-1-aminium iodide is utilized in various scientific research applications:
Analytical Chemistry: Used as a standard in capillary zone electrophoresis for the determination of quaternary ammonium compounds.
Biological Studies: Investigated for its potential effects on cellular processes and interactions with biological membranes.
Pharmaceutical Research: Studied as an impurity in the synthesis of certain drugs, such as colesevelam.
Industrial Applications: Employed in the formulation of certain industrial products, including surfactants and disinfectants.
Mechanism of Action
The mechanism of action of 6-Methoxy-N,N,N-trimethylhexan-1-aminium iodide involves its interaction with cellular membranes and proteins. As a quaternary ammonium compound, it can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its application as a disinfectant. Additionally, its ability to form complexes with various biomolecules makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N,N,N-trimethylhexan-1-aminium bromide: Similar structure but with a bromide ion instead of an iodide ion.
6-Methoxy-N,N,N-trimethylhexan-1-aminium bromide: Another quaternary ammonium compound with a bromide ion.
Uniqueness
6-Methoxy-N,N,N-trimethylhexan-1-aminium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions compared to its bromide counterparts. The presence of the methoxy group also imparts distinct chemical properties, making it suitable for specialized applications in analytical and pharmaceutical research.
Properties
Molecular Formula |
C10H24INO |
|---|---|
Molecular Weight |
301.21 g/mol |
IUPAC Name |
6-methoxyhexyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C10H24NO.HI/c1-11(2,3)9-7-5-6-8-10-12-4;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GAVIWZPUIHEEMI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCCCOC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


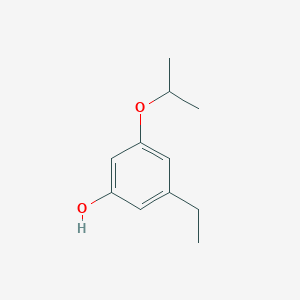
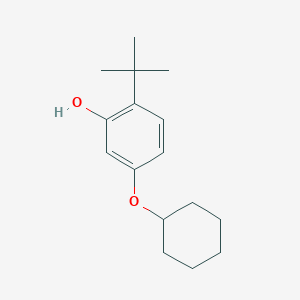
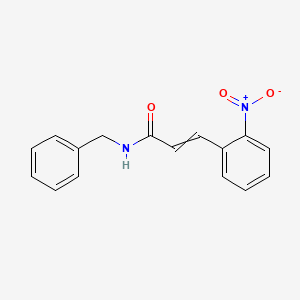
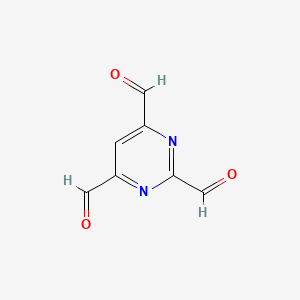
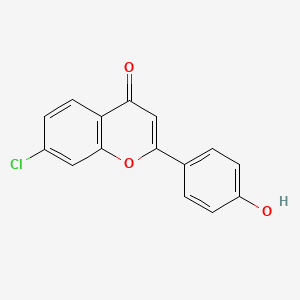
![4-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14856878.png)
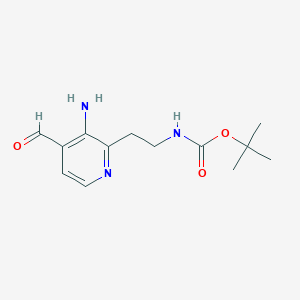
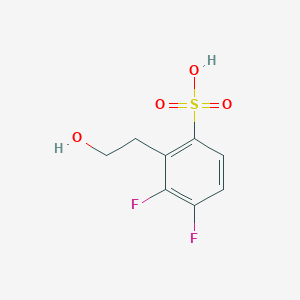
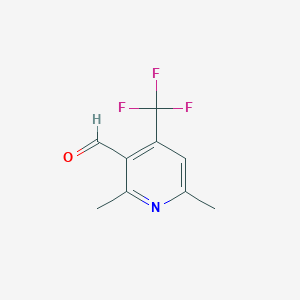
![1-[4-(Chloromethyl)-1,3-oxazol-2-YL]ethanone](/img/structure/B14856894.png)
